(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzodioxole ring and a phenylethyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Preparation of the Prop-2-enamide Backbone: This involves the reaction of an appropriate acyl chloride with an amine to form the amide bond.
Coupling of the Benzodioxole and Prop-2-enamide Units: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis of Intermediates: Using batch reactors for the cyclization and amide formation steps.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its amide functionality.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide: Characterized by the presence of a benzodioxole ring and a phenylethyl group.
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.
(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enol: Contains an alcohol group instead of an amide.
Uniqueness
Stability: The amide bond in this compound provides greater stability compared to the amine or alcohol derivatives.
Reactivity: The presence of the amide group influences the compound’s reactivity, making it suitable for specific chemical transformations.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPAVJDNBSFRI-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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